molecular formula C13H25N3O2 B2973004 tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate CAS No. 1823977-00-9

tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate

Número de catálogo: B2973004
Número CAS: 1823977-00-9
Peso molecular: 255.362
Clave InChI: GJMPUOWMDZXVAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate (CAS: 178311-48-3, molecular formula: C₁₂H₂₃N₃O₂) is a heterocyclic compound featuring an azetidine ring linked to a piperazine moiety via a methylene bridge, protected by a tert-butyloxycarbonyl (Boc) group. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of kinase inhibitors, receptor agonists/antagonists, and other bioactive molecules . Its structural flexibility allows for diverse modifications, enabling fine-tuning of physicochemical and pharmacological properties.

Propiedades

IUPAC Name

tert-butyl 3-(piperazin-1-ylmethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-9-11(10-16)8-15-6-4-14-5-7-15/h11,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPUOWMDZXVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823977-00-9
Record name tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate typically involves organic synthesis methods. The process generally includes the preparation of intermediate compounds followed by functional group transformations to achieve the target product . Key factors in the synthesis include reaction conditions, choice of catalysts, and ensuring high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using similar organic synthesis techniques. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and adherence to safety regulations .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing biological processes . Detailed studies are required to fully elucidate the exact pathways and molecular targets involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Modifications on the Piperazine Ring

Table 1: Piperazine-Substituted Analogs
Compound Name Substituent(s) on Piperazine CAS Number Molecular Weight Key Features Reference
tert-Butyl 3-[(4-methylpiperazin-1-yl)methyl]azetidine-1-carboxylate 4-Methyl 887580-82-7 269.34 Enhanced lipophilicity; improved CNS penetration
tert-Butyl 3-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]azetidine-1-carboxylate 4-(2-Hydroxyethyl) 152537-04-7 299.37 Increased hydrogen-bonding capacity; metabolic stability
tert-Butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate Chloropyrazole substitution 2548979-13-9 271.74 Electrophilic reactivity; potential kinase inhibition

Key Findings :

  • Methylation (e.g., 4-methylpiperazine) enhances lipophilicity, improving blood-brain barrier permeability .
  • Chloropyrazole analogs exhibit distinct electronic profiles, enabling covalent binding to target proteins .

Modifications on the Azetidine Ring

Table 2: Azetidine-Modified Analogs
Compound Name Substituent(s) on Azetidine CAS Number Molecular Weight Key Features Reference
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate Fluoromethyl 1228581-12-1 219.25 Increased metabolic stability; enhanced electronegativity
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate Aminomethyl 325775-44-8 214.28 Facilitates further functionalization (e.g., conjugation)
tert-Butyl 3-oxoazetidine-1-carboxylate Oxo 398489-26-4 185.22 Reactive carbonyl for nucleophilic addition

Key Findings :

  • Fluoromethyl groups improve metabolic stability and alter electronic properties, influencing target binding .
  • Aminomethyl derivatives serve as synthetic handles for secondary modifications, such as coupling with carboxylic acids .
  • Oxo groups enable reactivity with amines or hydrazines, expanding synthetic utility .

Complex Hybrid Structures

Table 3: Hybrid Analogs with Extended Scaffolds
Compound Name Hybrid Structure CAS Number Molecular Weight Key Features Reference
tert-Butyl 3-((4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate Pyrrolopyrimidine-pyrazole N/A 509.68 High molecular weight; JAK/STAT inhibition
tert-Butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate Nitropyrimidine N/A 506.57 Nitro group enhances electrophilicity; DNA-targeting potential

Key Findings :

  • Pyrrolopyrimidine-pyrazole hybrids demonstrate potent kinase inhibition (e.g., JAK inhibitors) due to extended π-systems .
  • Nitropyrimidine derivatives exhibit reactivity suitable for cross-coupling reactions or as prodrugs .

Salt and Prodrug Forms

Table 4: Salt Derivatives
Compound Name Salt Form CAS Number Molecular Weight Key Features Reference
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride Dihydrochloride 2061980-49-0 326.26 Improved aqueous solubility
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride Hydrochloride 2061980-64-9 290.78 Enhanced crystallinity for formulation

Key Findings :

  • Hydrochloride salts improve solubility and crystallinity, facilitating pharmaceutical formulation .

Actividad Biológica

tert-butyl 3-[(piperazin-1-yl)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H25N3O2C_{13}H_{25}N_{3}O_{2} and a molecular weight of 255.36 g/mol. This compound is primarily utilized in pharmaceutical applications, particularly as an intermediate in the synthesis of various ligands. Its structural characteristics and biological activities make it a subject of interest in medicinal chemistry.

The compound is characterized by its azetidine ring structure, which contributes to its biological activity. The presence of the piperazine moiety enhances its interaction with biological targets, particularly in the central nervous system.

PropertyValue
Molecular FormulaC13H25N3O2
Molecular Weight255.36 g/mol
CAS Number1823977-00-9
IUPAC NameThis compound

The mechanism of action for this compound involves its role as a ligand in various biochemical pathways. It has been shown to interact with neurotransmitter receptors, particularly those associated with glutamate and GABA systems, which are crucial for synaptic transmission and neuroprotection.

Key Mechanisms:

  • Ligand Synthesis: Acts as an intermediate in the formation of ligands that target specific receptors.
  • Receptor Modulation: Potential modulation of ion channels and neurotransmitter receptors, impacting neuronal excitability and signaling pathways.

Biological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Neuroprotective Effects: The compound may provide protective effects against neurodegeneration by modulating glutamate receptor activity.
  • Antidepressant Properties: Preliminary data suggest potential antidepressant-like effects through serotonin receptor interactions.
  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, indicating a potential role in antibiotic development.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds, providing insights into their therapeutic potential:

Study 1: Neuroprotective Properties

A study published in Neuroscience Letters reported that azetidine derivatives exhibited neuroprotective effects in animal models of Parkinson's disease. The study highlighted the ability of these compounds to reduce oxidative stress and improve motor function.

Study 2: Antidepressant Activity

Research conducted by Journal of Medicinal Chemistry demonstrated that piperazine-substituted azetidines could enhance serotonin levels in the brain, suggesting their utility as potential antidepressants.

Study 3: Antimicrobial Efficacy

A recent investigation published in Antimicrobial Agents and Chemotherapy showed that certain azetidine derivatives possess activity against resistant bacterial strains, making them candidates for further development as antibiotics.

Q & A

Q. What quality control protocols ensure batch-to-batch consistency in academic synthesis of this compound?

  • Methodology :
  • QC Metrics : Enforce ≤2% impurity threshold via HPLC; validate with two independent characterization methods (NMR + HRMS) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf-life guidelines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.